![molecular formula C12H18ClN3O B1487886 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine CAS No. 1462916-31-9](/img/structure/B1487886.png)
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidine ring attached through a methoxymethyl group.
Chemical Reactions Analysis
The chemical reactions involving compounds like 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine often involve transformations such as oxidations, aminations, halogenations, and C–C bond formations . Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of these compounds .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
A study by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, detailing the interaction of piperidine with nitro-group-containing aromatic compounds. Although the specific compound "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" was not directly mentioned, this research provides insights into the reaction mechanisms of similar piperidinyl compounds. The study found that piperidine reacts with 1,2,4-trinitrobenzene and o-dinitrobenzene in benzene to afford dinitro-piperidinobenzene derivatives without base or acid catalysis, suggesting an addition-elimination mechanism with rapid expulsion of the nitro-group. This work is foundational for understanding the chemical behavior of piperidine derivatives in nucleophilic aromatic substitution reactions (Pietra & Vitali, 1972).
Synthetic Routes and Chemical Modifications
The synthesis and modification of compounds related to "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" have been the subject of research aiming at developing new pharmacologically active compounds. For example, Mi (2015) discussed the synthetic routes of vandetanib, highlighting the importance of piperidine derivatives in creating compounds with potential therapeutic applications. The study detailed various synthetic steps involving substitution, deprotection, and chlorination processes, which are critical for producing vandetanib, a drug used for treating certain types of cancer. This research underscores the versatility and commercial value of piperidine derivatives in pharmaceutical manufacturing (Mi, 2015).
Therapeutic Potential and Drug Design
Research on piperazine and piperidine derivatives, such as the compound of interest, has shown their significant therapeutic potential across various medical applications. Rathi et al. (2016) provided an extensive review of piperazine derivatives used as therapeutic agents, indicating their importance in treating neuropsychiatric disorders, cancer, and infectious diseases. The review highlighted the flexibility of the piperazine ring in drug design, allowing for modifications that lead to significant differences in medicinal properties. This suggests the potential of derivatives like "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" in developing new therapeutic agents (Rathi et al., 2016).
properties
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-5-3-10(4-6-16)8-17-2/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVGILGHXCXWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



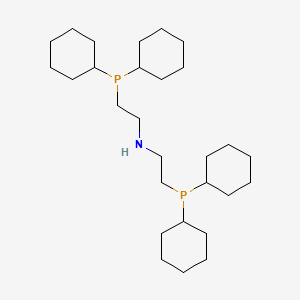
![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)

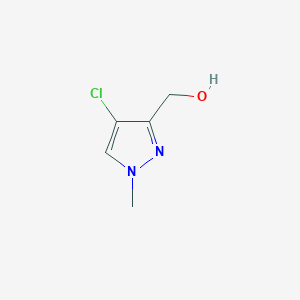
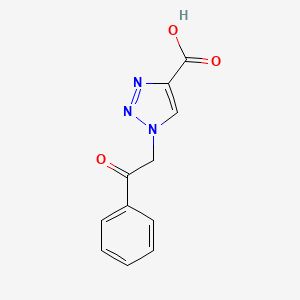
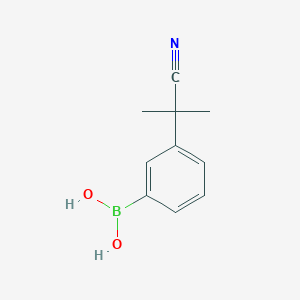
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
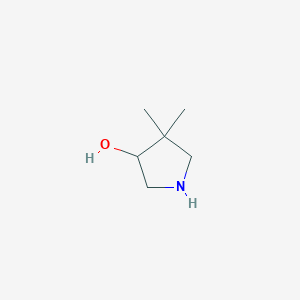
![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)